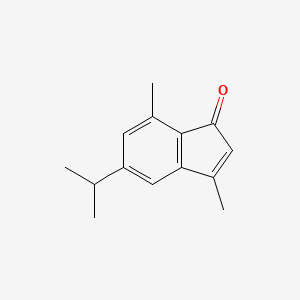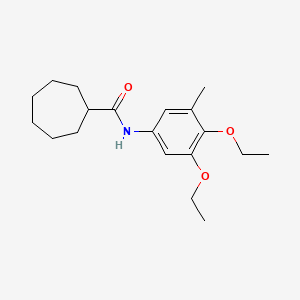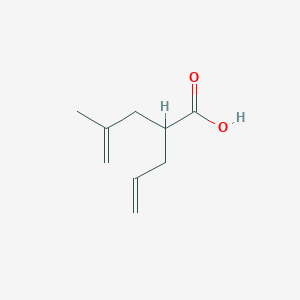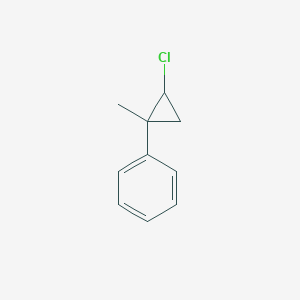![molecular formula C27H27O5- B14349010 4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate CAS No. 92002-14-7](/img/structure/B14349010.png)
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a benzoate ester linked to a phenolic group, which is further substituted with tert-butyl and hydroxyphenyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with a phenolic compound. The reaction is often catalyzed by acid or base and requires specific conditions to ensure high yield and purity. For instance, the reaction may be carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the ester group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological macromolecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate involves its interaction with molecular targets through its phenolic and ester functional groups. The phenolic group can participate in hydrogen bonding and redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: A related compound with a simpler structure, used in the production of resins and as a stabilizer.
Bisphenol A: Another phenolic compound with applications in the production of polycarbonate plastics and epoxy resins.
2,2-bis(4-hydroxy-3-tert-butylphenyl)propane: A compound with similar phenolic groups, used in the synthesis of antioxidants and stabilizers.
Uniqueness
4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other phenolic compounds.
Propiedades
Número CAS |
92002-14-7 |
|---|---|
Fórmula molecular |
C27H27O5- |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
4-[2-tert-butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]carbonylbenzoate |
InChI |
InChI=1S/C27H28O5/c1-26(2,3)22-16-20(27(4,5)19-10-13-21(28)14-11-19)12-15-23(22)32-25(31)18-8-6-17(7-9-18)24(29)30/h6-16,28H,1-5H3,(H,29,30)/p-1 |
Clave InChI |
NWKLRGXOYPSIPH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)




![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)

![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)


